molecular formula C15H12N2O3 B174042 4/',8-Diamino-7-hydroxyflavone CAS No. 199460-15-6

4/',8-Diamino-7-hydroxyflavone

Cat. No.: B174042
CAS No.: 199460-15-6
M. Wt: 268.27 g/mol
InChI Key: HNEBZFFMSDQDBA-UHFFFAOYSA-N
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Description

4’,8-Diamino-7-hydroxyflavone is a flavonoid compound that belongs to the class of polyphenolic antioxidants Flavonoids are widely found in fruits and vegetables and are known for their beneficial health properties, including antioxidant and anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,8-Diamino-7-hydroxyflavone typically involves the introduction of amino groups at the 4’ and 8 positions of the flavone structure. This can be achieved through various synthetic routes, including:

    Nitration and Reduction: The flavone precursor is first nitrated to introduce nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Amination: Direct amination of the flavone precursor using amine sources under specific conditions.

Industrial Production Methods

Industrial production of 4’,8-Diamino-7-hydroxyflavone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4’,8-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl and amino groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted flavones, quinones, and other derivatives with modified functional groups.

Scientific Research Applications

4’,8-Diamino-7-hydroxyflavone has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex flavonoids and polyphenolic compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural dyes, food additives, and cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 4’,8-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways, such as the Nrf2/HO-1 pathway.

Comparison with Similar Compounds

4’,8-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:

    7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).

    4’,7-Dihydroxyflavone: Studied for its antioxidant and anti-cancer properties.

    4’,8-Dihydroxyflavone: Investigated for its cardiovascular benefits.

The uniqueness of 4’,8-Diamino-7-hydroxyflavone lies in its specific amino and hydroxyl group substitutions, which confer distinct chemical reactivity and biological activity compared to other flavonoids.

Properties

CAS No.

199460-15-6

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2

InChI Key

HNEBZFFMSDQDBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N

Synonyms

4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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